molecular formula C18H20N2O10 B13432688 p-Hydroxy Phenobarbital Glucuronide

p-Hydroxy Phenobarbital Glucuronide

Cat. No.: B13432688
M. Wt: 424.4 g/mol
InChI Key: RQTUXVFRLKPUJG-BYNIDDHOSA-N
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Description

p-Hydroxy Phenobarbital Glucuronide (p-OHPBG) is a major metabolite of phenobarbital, a barbiturate used clinically as an anticonvulsant. Phenobarbital undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes to form p-hydroxy phenobarbital, which is subsequently glucuronidated by UDP-glucuronosyltransferases (UGTs) to yield p-OHPBG . p-OHPBG itself has been shown to modulate hepatobiliary transport processes, particularly affecting acetaminophen metabolite disposition in isolated rat hepatocytes .

Properties

Molecular Formula

C18H20N2O10

Molecular Weight

424.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-(5-ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H20N2O10/c1-2-18(15(26)19-17(28)20-16(18)27)7-3-5-8(6-4-7)29-14-11(23)9(21)10(22)12(30-14)13(24)25/h3-6,9-12,14,21-23H,2H2,1H3,(H,24,25)(H2,19,20,26,27,28)/t9-,10-,11+,12-,14+/m0/s1

InChI Key

RQTUXVFRLKPUJG-BYNIDDHOSA-N

Isomeric SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxy Phenobarbital Glucuronide involves two main steps:

    Hydroxylation of Phenobarbital: Phenobarbital undergoes hydroxylation to form p-Hydroxy Phenobarbital.

    Glucuronidation: The p-Hydroxy Phenobarbital is then conjugated with glucuronic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of bioreactors for enzyme-catalyzed reactions, ensuring high yield and purity of the final product .

Mechanism of Action

p-Hydroxy Phenobarbital Glucuronide itself does not have significant pharmacological activity. its formation and excretion are crucial for the detoxification and elimination of phenobarbital from the body. The hydroxylation of phenobarbital reduces its activity, and the subsequent glucuronidation increases its water solubility, facilitating renal excretion .

Comparison with Similar Compounds

Metabolic Pathways and Enzyme Specificity

  • p-OHPBG: Formed via UGT-mediated glucuronidation of p-hydroxy phenobarbital. The specific UGT isoforms involved remain uncharacterized, but phenobarbital pretreatment enhances its formation, suggesting inducible UGT activity .
  • Acetaminophen Glucuronide (AG): Primarily glucuronidated by UGT1A1, UGT1A6, and UGT1A7. Phenobarbital pretreatment increases AG formation but paradoxically reduces its biliary excretion by inhibiting multidrug resistance-associated protein 2 (MRP2) .
  • Morphine-3-Glucuronide (M3G): Catalyzed by UGT2B5.
  • p-Nitrophenol Glucuronide: Formed by UGTs distinct from those glucuronidating morphine. Chronic ethanol exposure induces p-nitrophenol hydroxylation more potently than phenobarbital, highlighting substrate-specific enzyme induction .
  • Lamotrigine Glucuronide: A quaternary ammonium-linked glucuronide formed by UGT1A4. Phenobarbital minimally induces its formation in rats, unlike its effects on p-OHPBG or acetaminophen glucuronidation .

Key Insight: Structural differences (e.g., phenolic vs. acyl vs. quaternary glucuronides) dictate UGT isoform specificity and susceptibility to enzyme induction .

Induction by Phenobarbital

  • p-OHPBG and Acetaminophen Glucuronide: Phenobarbital enhances glucuronidation of both compounds but differentially affects their transport. p-OHPBG reduces acetaminophen glucuronide egress, likely via MRP2 inhibition, whereas phenobarbital pretreatment decreases AG biliary excretion .
  • Diflunisal Glucuronides: Phenobarbital induces both ether and ester glucuronidation of diflunisal, but with a stronger effect on ether glucuronides. This contrasts with p-OHPBG, where induction focuses on conjugation rather than transport .
  • Morphine Glucuronides: Phenobarbital fails to induce morphine glucuronidation in obese Zucker rats, underscoring phenotype-dependent induction variability absent in p-OHPBG metabolism .

Transport Mechanisms

  • p-OHPBG: Reduces acetaminophen glucuronide egress by inhibiting basolateral/canalicular transport proteins (e.g., MRP2/3).
  • Acetaminophen Glucuronide (AG): Excreted via MRP2 into bile. Phenobarbital pretreatment impairs this process, increasing systemic AG exposure .
  • Morphine-3-Glucuronide (M3G) : Relies on MRP3 for basolateral excretion, a pathway unaffected by p-OHPBG .

Table 1: Comparative Overview of Glucuronide Transporters

Compound Primary Transporter Phenobarbital Effect on Transport Reference
p-OHPBG MRP2/3 (inhibited) Reduces acetaminophen glucuronide egress
Acetaminophen Glucuronide MRP2 Decreased biliary excretion
Morphine-3-Glucuronide MRP3 No direct effect observed

Q & A

Q. How is p-hydroxy phenobarbital glucuronide formed in vivo, and what enzymes are involved?

Methodological Answer: The metabolite is formed via sequential phase I and phase II metabolism. Phenobarbital undergoes aromatic hydroxylation by cytochrome P450 (CYP) enzymes (phase I), producing p-hydroxy phenobarbital. This intermediate is then conjugated with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes (phase II), primarily UGT1A and UGT2B isoforms. Liver microsomal fractions are used to study this process, with quantification via LC-MS/MS to confirm metabolite identity .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is optimal. For urine or plasma samples, solid-phase extraction (SPE) is recommended to isolate the glucuronide conjugate. Validation should include checks for matrix effects and cross-reactivity with other glucuronidated metabolites (e.g., MPAG) .

Q. What is the primary excretion route of this compound?

Methodological Answer: Renal excretion dominates, mediated by efflux transporters such as multidrug resistance-associated protein 2 (MRP2/ABCC2). Biliary excretion is minor but can be studied using isolated perfused rat liver models. Phenobarbital pretreatment may alter transporter activity, requiring comparative studies in MRP2-deficient (TR⁻) rats .

Advanced Research Questions

Q. How does phenobarbital pretreatment influence the biliary excretion of glucuronidated metabolites like this compound?

Methodological Answer: Phenobarbital induces MRP2 and MRP3 transporters, increasing biliary excretion capacity. However, acute phenobarbital exposure may transiently impair transport via competitive inhibition. Experimental designs should compare single-dose vs. chronic pretreatment in TR⁻ rats, monitoring biliary clearance rates using radiolabeled tracers (e.g., [¹⁴C]-phenobarbital) .

Q. What contradictions exist in the role of UGT induction vs. bile flow modulation in this compound disposition?

Methodological Answer: Early studies attributed enhanced excretion to increased bile flow, but recent data emphasize UGT1A induction. To resolve this, measure hepatic UGT activity (via glucuronidation assays) and bile flow rates simultaneously in phenobarbital-dosed vs. control animals. Gunn rats (UGT1A-deficient) are critical for isolating UGT-specific effects .

Q. How do drug-drug interactions (DDIs) affect this compound pharmacokinetics?

Methodological Answer: Phenobarbital induces CYP3A4 and UGTs, accelerating its own metabolism and that of co-administered drugs. For DDI studies, use human hepatocyte co-cultures or in vivo rodent models to assess changes in metabolite AUC (area under the curve) when combined with CYP/UGT inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) .

Q. What species-specific differences exist in glucuronidation pathways relevant to this compound?

Methodological Answer: Dogs and humans efficiently form glucuronides, while cats lack UGT1A6, making them poor models. For cross-species comparisons, use liver microsomes from different species to quantify glucuronidation rates. LC-MS/MS can identify species-specific metabolites (e.g., sulfate conjugates in rodents) .

Q. Can this compound serve as a biomarker for phenobarbital adherence or toxicity?

Methodological Answer: Yes, but validation requires longitudinal plasma/urine sampling in clinical cohorts. Correlate metabolite levels with phenobarbital plasma concentrations and clinical outcomes (e.g., seizure control). Adjust for renal dysfunction, as impaired MRP2/3 activity alters glucuronide excretion .

Data Contradiction Analysis

Q. Why do some studies report increased this compound in urine after phenobarbital induction, while others show reduced plasma levels?

Methodological Answer: Induction enhances hepatic glucuronidation and renal excretion, reducing plasma parent drug but increasing urinary glucuronide. Experimental variables like sampling time (peak vs. trough), renal function, and transporter polymorphisms (e.g., MRP2 SNPs) must be controlled. Use stable isotope-labeled internal standards to improve assay precision .

Experimental Design Considerations

  • In vitro models : Human liver microsomes or recombinant UGT isoforms to quantify enzyme kinetics (Km, Vmax).
  • In vivo models : MRP2-deficient rats or humanized UGT mice to study transporter/metabolic interplay.
  • Clinical studies : Include pharmacogenomic profiling (UGT1A, MRP2/3 polymorphisms) to explain inter-individual variability.

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